molecular formula C13H12F3N3O3S B2411549 [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester CAS No. 625376-47-8

[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester

Cat. No. B2411549
CAS RN: 625376-47-8
M. Wt: 347.31
InChI Key: ANHPPXHRLJXKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Specifically, TFMP derivatives are used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s properties, coupled with the pyridine moiety, contribute to their pharmacological effects. Expect further novel applications of TFMP derivatives in the future .

Veterinary Products

Apart from human medicine, TFMP derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing animal health needs .

Synthesis of Milrinone

3-Cyano-6-methyl-2(1H)-pyridinone: (a derivative of the compound ) serves as a reactant in the synthesis of Milrinone . Milrinone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity. Its application lies in cardiovascular medicine .

Uridine Phosphorylase Inhibition

Some derivatives of 6-hydroxy-2-pyridones , which share structural features with our compound, can inhibit the uridine phosphorylase enzyme. These derivatives enhance the effectiveness of antineoplastic drugs when used in combination .

Functional Materials

While not as extensively studied, the compound’s unique properties may find applications in functional materials. Further research is needed to explore its potential in this domain.

properties

IUPAC Name

ethyl N-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-3-22-12(21)19-10(20)6-23-11-8(5-17)9(13(14,15)16)4-7(2)18-11/h4H,3,6H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHPPXHRLJXKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester

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